![molecular formula C20H17Cl2N5O B2597852 (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 1021035-44-8](/img/structure/B2597852.png)
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of chlorophenyl, pyridazinyl, piperazinyl, and chloropyridinyl groups contribute to its unique properties.
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular formula of C20H17Cl2N5O
and a molecular weight of 414.29
.
Scientific Research Applications
Synthesis and Derivative Formation
- Research has explored the synthesis of novel compounds with potential for various applications, including antimicrobial and anticancer activities. For example, the synthesis of pyridazine derivatives has been reported, highlighting methods to create new molecules that could serve as building blocks for further pharmacological studies (Gaby et al., 2003). Similar studies focus on creating derivatives with specific structural features aimed at enhancing biological activity or understanding molecular interactions (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Applications
- Some derivatives have been synthesized and evaluated for their potential in treating cancer and infections. For instance, certain piperazine and pyridine derivatives have been studied for their anticancer and antimicrobial efficacy, suggesting that structurally similar compounds might also hold therapeutic value (Katariya, Vennapu, & Shah, 2021).
Molecular Interaction Studies
- Understanding the molecular interactions of compounds with specific receptors can provide insights into their potential as therapeutic agents. Research into compounds with similar structures has focused on their interaction with cannabinoid receptors, offering a foundation for exploring the therapeutic potentials of new derivatives (Shim et al., 2002).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of anticonvulsant drugs, including studies on crystal structures and molecular-orbital calculations, provide a deeper understanding of how structural variations can impact biological activity and drug design (Georges et al., 1989).
Novel Synthesis Methods
- Novel synthesis methods for creating diverse derivatives from pyridazine compounds have been developed, highlighting the versatility of these chemical frameworks for generating molecules with potential scientific and therapeutic applications (Youssef et al., 2005).
properties
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O/c21-16-4-1-14(2-5-16)17-6-8-19(25-24-17)26-9-11-27(12-10-26)20(28)15-3-7-18(22)23-13-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJUISNFFIVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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